molecular formula C9H12N2O B1339873 1,5,6,7-tetrahydro-1,3-dimethyl-4H-Indazol-4-one CAS No. 36767-45-0

1,5,6,7-tetrahydro-1,3-dimethyl-4H-Indazol-4-one

Cat. No.: B1339873
CAS No.: 36767-45-0
M. Wt: 164.2 g/mol
InChI Key: KVIYWNOWYQFRMF-UHFFFAOYSA-N
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Description

1,5,6,7-Tetrahydro-1,3-dimethyl-4H-indazol-4-one is a chemical compound of significant interest in organic and medicinal chemistry research, particularly as a building block for the synthesis of more complex molecules. This compound belongs to the class of tetrahydroindazolones, which are characterized by a partially hydrogenated indazole ring system fused to a ketone. Researchers utilize this scaffold to investigate annular tautomerism, a phenomenon where hydrogen atoms can shift between the nitrogen atoms in the pyrazole ring, potentially influencing the molecule's properties and reactivity. Computational studies on similar tetrahydroindazol-4-ones suggest that alkyl substitutions can impact the stability of different tautomeric forms, with the 1H- and 2H-tautomers often being close in energy . The tetrahydroindazolone core is a versatile precursor in synthetic chemistry. Methodologies such as one-pot, multi-component reactions have been successfully developed for the regioselective construction of related 1,3-diaryl tetrahydroindazolones, demonstrating the framework's utility for introducing diverse functional groups . Furthermore, derivatives of this structural family are frequently explored for their biological potential. Numerous studies on analogous compounds, including those incorporating triazole rings or other heterocyclic systems, have shown promising cytotoxic, cytostatic, and antimicrobial activities in vitro, making them valuable templates in the search for new pharmacologically active agents . This product is intended for research applications in a controlled laboratory environment only.

Properties

IUPAC Name

1,3-dimethyl-6,7-dihydro-5H-indazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-6-9-7(11(2)10-6)4-3-5-8(9)12/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVIYWNOWYQFRMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=O)CCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40556298
Record name 1,3-Dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one
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Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36767-45-0
Record name 1,3-Dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40556298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-one
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Preparation Methods

Cyclization of 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione with Hydrazine

One of the primary methods involves the reaction of 2-[(dimethylamino)methylene]-1,3-cyclohexanedione with hydrazine dihydrochloride in methanol under basic conditions (sodium hydroxide) and heating for approximately 3 hours. This method yields 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives with high purity and yields up to 98%.

Parameter Details
Starting material 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione
Reagents Hydrazine dihydrochloride, sodium hydroxide
Solvent Methanol
Conditions Heating, 3 hours
Yield Up to 98%
Product purity High purity confirmed by spectral data

This method is well-documented and provides a straightforward approach to the target compound with minimal side reactions.

Hydrazine Hydrate Treatment of Substituted Cyclohexanones

Another approach involves the treatment of substituted cyclohexanone derivatives containing 1,3-dicarbonyl moieties with hydrazine hydrate in methanol under reflux conditions. This reaction leads to the formation of tetrahydro-1H-indazol-4-one derivatives, including 1,5,6,7-tetrahydro-1,3-dimethyl-4H-indazol-4-one, with yields around 65-98% depending on substituents and reaction conditions.

Parameter Details
Starting material Substituted cyclohexanones with 1,3-dicarbonyl groups
Reagents Hydrazine hydrate
Solvent Methanol
Conditions Reflux, monitored by TLC
Yield 65-98%
Characterization FTIR, 1H NMR, Mass Spectrometry

This method is versatile and allows for the synthesis of various substituted derivatives by modifying the cyclohexanone precursor.

Acylation and Cyclization Starting from 1,4-Dioxaspiro[4.5]decan-8-one

A more complex synthetic sequence starts from commercially available 1,4-dioxaspiro[4.5]decan-8-one, which undergoes acylation with diethyloxalate using lithium diisopropylamide (LDA) at low temperature (-78 °C) to give an intermediate keto-ester. Subsequent treatment with propylhydrazine forms the tetrahydroindazole ring system. Hydrolysis and amide coupling steps follow, leading to the target compound or its derivatives.

Step Reaction Details Yield (%)
Acylation 1,4-dioxaspiro[4.5]decan-8-one + diethyloxalate, LDA, -78 °C 68
Cyclization Treatment with propylhydrazine 82
Hydrolysis Ester hydrolysis to acid 84
Amide coupling Acid + amines (dimethylamine/piperidine) Variable

This multi-step method is useful for generating functionalized tetrahydroindazole derivatives with potential biological activity.

Amide Coupling of Substituted Tetrahydroindazol-4-amines

Substituted 1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-amines can be coupled with aromatic carboxylic acids using coupling reagents such as HATU, HBTU, or T3P to yield substituted tetrahydroindazol-4-ones. This method allows for structural diversification and optimization of biological properties.

Parameter Details
Starting materials Substituted tetrahydroindazol-4-amines and aromatic carboxylic acids
Coupling reagents HATU, HBTU, T3P
Conditions Standard amide coupling protocols
Product types Substituted tetrahydroindazol-4-ones

This approach is more relevant for derivative synthesis rather than the parent compound but is important for medicinal chemistry applications.

Comparative Analysis of Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Advantages Limitations
Cyclization of 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione Hydrazine dihydrochloride, NaOH Methanol, heating 3 h Up to 98 High yield, simple procedure Requires specific precursor
Hydrazine hydrate treatment of substituted cyclohexanones Substituted cyclohexanones with 1,3-dicarbonyl Hydrazine hydrate Methanol, reflux 65-98 Versatile, allows substitution Moderate yields in some cases
Acylation and cyclization from 1,4-dioxaspiro[4.5]decan-8-one 1,4-dioxaspiro[4.5]decan-8-one LDA, diethyloxalate, propylhydrazine Low temp acylation, then cyclization 68-84 Enables functionalization Multi-step, more complex
Amide coupling of substituted amines Substituted tetrahydroindazol-4-amines HATU, HBTU, T3P Standard amide coupling Variable Structural diversification Not direct synthesis of parent compound

Chemical Reactions Analysis

Derivatization Reactions

The compound undergoes functionalization at reactive sites (e.g., ketone, methyl groups):

  • Acylation/Alkylation : The ketone group at position 4 participates in nucleophilic additions. For example, reaction with acyl chlorides or alkyl halides under basic conditions (e.g., triethylamine in DCM) yields derivatives with enhanced biological activity . Compound+RCOClEt N DCMAcetylated derivative\text{Compound}+\text{RCOCl}\xrightarrow{\text{Et N DCM}}\text{Acetylated derivative}
  • Multicomponent Reactions : Used to synthesize polyheterocyclic derivatives. For instance, ball milling with aldehydes and sulfamic acid generates fused indole systems : Compound+AldehydeSulfamic acid ball millingTricyclic derivatives e g chromenoindolones \text{Compound}+\text{Aldehyde}\xrightarrow{\text{Sulfamic acid ball milling}}\text{Tricyclic derivatives e g chromenoindolones }
Reaction Type Reagents/Conditions Key Products Applications
AcylationAcyl chloride, Et₃N, DCM4-Acyl derivativesEnzyme inhibition
Multicomponent synthesisAldehydes, sulfamic acid, millingFused chromeno[2,3-d]pyrimidinesOptoelectronic materials

Tautomerism and Reactivity

The compound exhibits keto-enol tautomerism, influencing its chemical behavior. Computational studies (B3LYP/6-31G**) confirm the 2H-tautomer as the most stable form in solution, with a small energy difference (~1 kJ/mol) between tautomers . This equilibrium affects nucleophilic attack sites and binding interactions in biological systems.

Stability and Degradation

  • Hydrolytic Stability : The compound degrades in aqueous buffer with a half-life >1 hour, influenced by pH and substituents .
  • Thermal Stability : Decomposes above 165°C (DSC data) .

Table 1: Spectroscopic Characterization Data

Technique Key Signals References
¹H NMR δ 1.27 (s, 3H, CH₃), 1.97–1.99 (s, 6H, CH₃), 3.11 (d, J = 14.0 Hz, 1H, CH₂)
¹³C NMR δ 210.50 (C=O), 30.43–30.46 (CH₃), 55.60 (N–CH₃)
HRMS [M+Na]⁺ calcd. 187.08418, found 187.08412

Table 2: Biological Activity of Derivatives

Derivative Target Activity (Kᵢ or IC₅₀) References
4-AcetylHNE6 nM
ChromenoindoloneDNA gyraseΔG = -7.0 kcal/mol

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,5,6,7-tetrahydro-1,3-dimethyl-4H-Indazol-4-one involves its interaction with specific molecular targets. For instance, as an inhibitor of the SARS-CoV-2 main protease, it binds to the active site of the enzyme, preventing the cleavage of viral polyproteins and thereby inhibiting viral replication . The compound’s structure allows it to fit into the enzyme’s active site, forming stable interactions that block its activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Indazolone Core

The biological and physicochemical properties of indazolone derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Indazolone Derivatives
Compound Name Substituents Key Properties/Activities Reference(s)
1,3-Dimethyl-4H-Indazol-4-one (Target) 1-CH₃, 3-CH₃ Enhanced lipophilicity; kinase inhibition
6,6-Dimethyl-3-(trifluoromethyl)-4H-Indazol-4-one 6,6-(CH₃)₂, 3-CF₃ Antifungal/antibacterial activity
1-Phenyl-3,6,6-trimethyl-4H-Indazol-4-one 1-Ph, 3-CH₃, 6,6-(CH₃)₂ Opioid receptor agonism (anti-nociceptive)
6-Isopropyl-4H-benzo[d]triazol-4-one Benzo-triazolone scaffold Human DHODH inhibition (IC₅₀ = 0.5 μM)
PHA-747691 (Pyrrolopyridinone analog) 2-(4-Pyridinyl) substituent CDC7 kinase inhibition (CNS applications)

Functional Group Impact on Activity

  • Methyl vs. Trifluoromethyl Groups :
    The 3-trifluoromethyl derivative (Table 1, Entry 2) exhibits broad-spectrum antimicrobial activity due to the electron-withdrawing CF₃ group, which enhances membrane penetration . In contrast, the 1,3-dimethyl analog (Target) shows selectivity for opioid receptors, attributed to the balance between steric bulk and hydrophobicity .

  • Aromatic vs. Aliphatic Substituents :
    Substitution at position 1 with a phenyl group (Entry 3) increases binding affinity to opioid receptors, while aliphatic groups (e.g., methyl in the Target compound) favor kinase inhibition .

  • Scaffold Modifications : The benzo-triazolone derivative (Entry 4) demonstrates potent inhibition of dihydroorotate dehydrogenase (DHODH), a target in autoimmune diseases, highlighting the role of scaffold rigidity in enzyme binding .

Biological Activity

1,5,6,7-Tetrahydro-1,3-dimethyl-4H-Indazol-4-one is a heterocyclic compound belonging to the indazole family. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug design. Its structure consists of a fused bicyclic system featuring both six-membered and five-membered rings containing nitrogen atoms.

  • Molecular Formula : C9_9H12_{12}N2_2O
  • Molecular Weight : 164.20 g/mol
  • CAS Number : 36767-45-0

The primary biological activity of this compound is attributed to its role as an inhibitor of human neutrophil elastase (HNE), a serine protease involved in inflammatory responses.

Target and Mode of Action

  • Target : Human Neutrophil Elastase (HNE)
  • Mode of Action : Inhibition of HNE prevents the degradation of extracellular matrix proteins, thereby reducing tissue damage and inflammation. This action can modulate various signaling pathways linked to immune response and inflammatory processes.

Biological Activity

Research indicates that this compound exhibits significant anti-inflammatory properties through its inhibition of HNE. By curbing the proteolytic activity that contributes to tissue degradation during inflammatory responses, it shows promise in treating conditions associated with excessive inflammation.

Case Studies and Research Findings

  • Inhibition Studies : Experimental data demonstrate that this compound effectively reduces HNE activity in vitro. This reduction correlates with decreased levels of pro-inflammatory cytokines in cell culture models.
  • Tautomerism Studies : Computational studies have explored the tautomeric forms of this compound. The most stable tautomer was identified using density functional theory (DFT), which aligns with experimental observations .
  • Synthesis and Derivatives : Various synthetic routes have been developed for producing this compound and its derivatives. These methods include multicomponent reactions involving cyclohexane-1,3-diones and α-halogenoketones.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
1,5,6,7-Tetrahydro-4H-indol-4-oneLacks dimethyl substitutionsModerate anti-inflammatory effects
1,5,6,7-Tetrahydro-4H-indazol-4-oneSimilar core structureLower binding affinity
1,3-Dimethyl-6,7-dihydro-5H-indazol-4-oneContains additional methyl groupsEnhanced biological activity

Q & A

Basic Research Questions

Q. How can the synthesis of 1,5,6,7-tetrahydro-1,3-dimethyl-4H-indazol-4-one derivatives be optimized for improved yield and purity?

  • Methodological Answer : Synthesis optimization involves selecting appropriate hydrazine derivatives (e.g., methylhydrazine for N-methylation) and controlling reaction conditions such as temperature, solvent polarity, and stoichiometry. For example, reacting ketone precursors with hydrazine hydrate at reflux in ethanol yields the indazolone core with ~67% purity, while methylhydrazine introduces a methyl group at the N1 position but reduces yield to 60% due to steric hindrance . Purification via recrystallization (using DMSO or ethanol) and characterization via melting point analysis (e.g., 165–166 °C for the parent compound) and IR spectroscopy (e.g., CO stretch at 1647 cm⁻¹) are critical for purity assessment .

Q. What spectroscopic and analytical techniques are essential for characterizing indazol-4-one derivatives?

  • Methodological Answer :

  • IR Spectroscopy : Identifies carbonyl (1647–1668 cm⁻¹) and NH stretches (3186 cm⁻¹) .
  • NMR Spectroscopy :
  • ¹H NMR : Distinguishes methyl groups (δ 3.77 ppm for N-CH₃) and aromatic protons (δ 7.74–7.91 ppm for H-3) .
  • ¹³C NMR : Confirms carbonyl carbons (δ 192–193 ppm) and methylene/methyl carbons (δ 20–38 ppm) .
  • Elemental Analysis : Validates empirical formulas (e.g., C: 61.88% vs. calculated 61.75%) .

Advanced Research Questions

Q. How can computational methods like Hirshfeld surface analysis elucidate molecular interactions in indazol-4-one crystal structures?

  • Methodological Answer : Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H-bonding, π-π stacking) by mapping normalized contact distances (dₙᵒʳₘ) onto crystal structures. For example, in 8-benzyl-1-sulfonyl derivatives, H···O (26.5%) and H···H (52.3%) interactions dominate, while π-stacking (C···C: 8.2%) stabilizes the lattice . Crystal data (space group, unit cell parameters) from X-ray diffraction (e.g., monoclinic P2₁/c) and software like CrysAlisPro are used to generate interaction fingerprints .

Q. What strategies resolve contradictions in proposed reaction mechanisms for synthesizing fused indazolone derivatives via domino Knoevenagel/Diels-Alder reactions?

  • Methodological Answer : Mechanistic discrepancies (e.g., kinetic vs. thermodynamic control) are resolved by:

  • Kinetic Studies : Monitoring reaction intermediates via in situ FTIR or LC-MS.
  • Isotopic Labeling : Tracking carbonyl oxygen in Knoevenagel adducts to confirm regioselectivity .
  • Computational Modeling : Density Functional Theory (DFT) calculates activation energies for competing pathways (e.g., [4+2] vs. [2+2] cycloadditions) .

Q. How can researchers address discrepancies in NMR data for structurally similar indazol-4-one derivatives across studies?

  • Methodological Answer : Discrepancies arise from solvent effects (e.g., DMSO-d₆ vs. CDCl₃), impurities, or tautomerism. Mitigation strategies include:

  • Standardized Protocols : Use deuterated solvents with consistent purity (≥99.9%) and internal standards (e.g., TMS).
  • 2D NMR : HSQC and HMBC correlations resolve overlapping signals (e.g., distinguishing CH₂ groups at δ 2.01–2.37 ppm) .
  • Cross-Validation : Compare with IR (CO stretch position) and mass spectrometry (m/z for [M+H]⁺) .

Data Contradiction and Analysis

Q. How should researchers interpret conflicting biological activity data for indazol-4-one derivatives in different assay systems?

  • Methodological Answer : Contradictions may stem from assay conditions (e.g., cell line variability, serum concentration) or compound stability. Best practices include:

  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple replicates.
  • Metabolic Stability Tests : Use liver microsomes to assess degradation kinetics.
  • Orthogonal Assays : Validate results with fluorescence-based and radiometric assays .

Synthetic Methodology Development

Q. What green chemistry approaches enable transition-metal-free synthesis of indazol-4-one derivatives?

  • Methodological Answer : Base-promoted cyclization (e.g., K₂CO₃ in ethanol) avoids toxic catalysts. For example, spiro-fused imidazolones are synthesized via one-pot reactions of amidines and ketones at 80°C, achieving 75–85% yield with water as a byproduct . Solvent-free conditions under microwave irradiation further enhance atom economy (e.g., 92% yield in 15 minutes) .

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